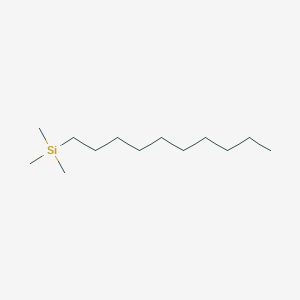
Decyl(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyltrimethylsilane is an organosilicon compound with the molecular formula C₁₃H₃₀Si and a molecular weight of 214.4628 g/mol . It is a member of the alkylsilanes family, characterized by a silicon atom bonded to three methyl groups and one decyl group. This compound is known for its hydrophobic properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Decyltrimethylsilane can be synthesized through the hydrosilylation reaction, where a decene (a ten-carbon alkene) reacts with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atmospheres .
Industrial Production Methods
In industrial settings, decyltrimethylsilane is produced using similar hydrosilylation processes but on a larger scale. The reaction is carried out in continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions enhances the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Decyltrimethylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-carbon bond can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The methyl groups on the silicon atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions typically occur at room temperature or slightly elevated temperatures.
Substitution: Nucleophiles such as halides or alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes are the primary products.
Substitution: Depending on the nucleophile used, various substituted silanes can be formed.
Wissenschaftliche Forschungsanwendungen
Decyltrimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a hydrophobic agent in the synthesis of silane coupling agents and surface modifiers.
Biology: In biological research, it is employed to modify surfaces of biomaterials to enhance biocompatibility and reduce protein adsorption.
Medicine: It is used in the development of drug delivery systems, particularly for hydrophobic drugs.
Industry: Decyltrimethylsilane is used in the production of water-repellent coatings, lubricants, and sealants.
Wirkmechanismus
The mechanism of action of decyltrimethylsilane involves its interaction with various molecular targets and pathways:
Hydrophobic Interactions: The decyl group provides hydrophobic properties, allowing the compound to interact with hydrophobic surfaces and molecules.
Surface Modification: The silicon atom can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of a hydrophobic layer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: A simpler compound with only three methyl groups attached to the silicon atom.
Octyltrimethylsilane: Similar to decyltrimethylsilane but with an eight-carbon alkyl chain instead of ten.
Hexadecyltrimethylsilane: Contains a sixteen-carbon alkyl chain, making it more hydrophobic than decyltrimethylsilane.
Uniqueness
Decyltrimethylsilane is unique due to its balance of hydrophobicity and reactivity. The ten-carbon decyl chain provides sufficient hydrophobicity for various applications, while the trimethylsilane structure allows for easy modification and functionalization .
Eigenschaften
CAS-Nummer |
18414-75-0 |
|---|---|
Molekularformel |
C13H30Si |
Molekulargewicht |
214.46 g/mol |
IUPAC-Name |
decyl(trimethyl)silane |
InChI |
InChI=1S/C13H30Si/c1-5-6-7-8-9-10-11-12-13-14(2,3)4/h5-13H2,1-4H3 |
InChI-Schlüssel |
WTZBVIIGQDJARG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N2,N2-dimethyl-N1-{[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl}pyrrolidine-1,2-dicarboxamide](/img/structure/B12516453.png)
![2-Butyl-6-((trimethylsilyl)ethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516461.png)
![1H-Azeto[1,2-a][1,2]oxazolo[3,4-c]pyridine](/img/structure/B12516465.png)
![9-(2H-1,3-benzodioxol-5-yl)-4-{[7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy}-6,7-dimethoxy-3H-naphtho[2,3-c]furan-1-one](/img/structure/B12516469.png)

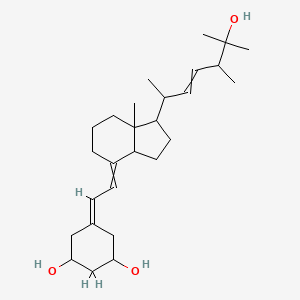
![1-[4-({[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy({[(isopropoxycarbonyl)oxy]methyl}sulfanyl)phosphoryl}oxy)-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione](/img/structure/B12516490.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12516503.png)
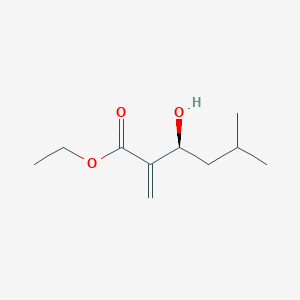
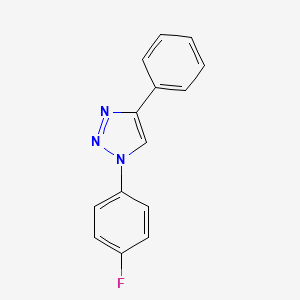
![1-N-[(4-fluorophenyl)methyl]-2-methylpropane-1,2-diamine;dihydrochloride](/img/structure/B12516514.png)
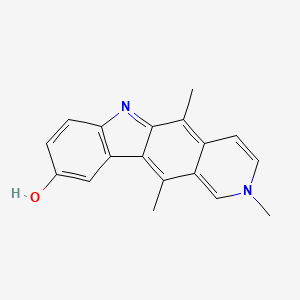
![4-(3,4-Dichloro-2-methylphenoxy)-1-[(piperidin-4-yl)methyl]piperidine](/img/structure/B12516525.png)
![7-[2-(2-Hydroxy-4-sulfophenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B12516531.png)
